S1P1 Receptor Agonist Potency of Zectivimod in Standardized Calcium Mobilization Assays
The active phosphorylated metabolite of Zectivimod (KRP-203-P) exhibits potent agonism at the S1P1 receptor with an EC50 of 1.74 nM in CHO-K1 cells stably expressing rat S1P1 receptor using a calcium mobilization assay [1]. In mouse S1P1-expressing cells, the EC50 is 0.84 nM [2]. For comparison, the non-selective S1P modulator fingolimod-phosphate activates both S1P1 and S1P3 receptors, while the approved ulcerative colitis therapy ozanimod (active metabolite) has a reported EC50 of approximately 0.4 nM at S1P1 but additionally engages S1P5 with high affinity [3].
| Evidence Dimension | S1P1 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.74 nM (rat S1P1) / 0.84 nM (mouse S1P1) |
| Comparator Or Baseline | Ozanimod active metabolite: EC50 ~0.4 nM (S1P1); Fingolimod-P: activates both S1P1 and S1P3 |
| Quantified Difference | Zectivimod is within an order of magnitude of ozanimod potency at S1P1 (~4-fold difference) |
| Conditions | CHO-K1 cells stably expressing rat or mouse S1P1; calcium mobilization assay |
Why This Matters
Potency data establish Zectivimod as a validated tool compound for S1P1 receptor pharmacology studies, with EC50 values in the low nanomolar range comparable to clinically approved agents.
- [1] Fujishiro J, Kudou S, Iwai S, et al. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation. Transplantation. 2006;82(6):804-812. View Source
- [2] Song J, Matsuda C, Kai Y, et al. A novel sphingosine 1-phosphate receptor agonist, 2-amino-2-propanediol hydrochloride (KRP-203), regulates chronic colitis in interleukin-10 gene-deficient mice. J Pharmacol Exp Ther. 2008;324(1):276-283. View Source
- [3] Taylor Meadows KR, Steinberg MW, Clemons B, et al. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Front Pharmacol. 2022;13:924889. View Source
